molecular formula C16H18N2O4S B5240527 N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide

N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B5240527
M. Wt: 334.4 g/mol
InChI Key: ULBRAZCKMZFVEN-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C16H18N2O4S It is known for its unique structural properties, which include a butan-2-yl group attached to a phenyl ring, and a nitrobenzenesulfonamide moiety

Preparation Methods

The synthesis of N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves several steps. One common method includes the nitration of 4-(butan-2-yl)aniline to form 4-(butan-2-yl)-2-nitroaniline. This intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, such as benzenesulfonyl chloride, under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can also interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

N-[4-(butan-2-yl)phenyl]-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-12(2)13-4-6-14(7-5-13)17-23(21,22)16-10-8-15(9-11-16)18(19)20/h4-12,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBRAZCKMZFVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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